(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
Agistatin B is a fungal metabolite originally isolated from Fusarium.
Tricyclic analog of agistatin A. Cholesterol biosynthesis inhibitor.
Tricyclic analog of agistatin A. Cholesterol biosynthesis inhibitor.
Brand Name:
Vulcanchem
CAS No.:
144096-46-8
VCID:
VC0179706
InChI:
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9+,10+,11?/m1/s1
SMILES:
CCC1CCC2C3(C1OC(O2)CC3O)O
Molecular Formula:
C11H18O4
Molecular Weight:
214.261
(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
CAS No.: 144096-46-8
Cat. No.: VC0179706
Molecular Formula: C11H18O4
Molecular Weight: 214.261
* For research use only. Not for human or veterinary use.
Specification
| Description | Agistatin B is a fungal metabolite originally isolated from Fusarium. Tricyclic analog of agistatin A. Cholesterol biosynthesis inhibitor. |
|---|---|
| CAS No. | 144096-46-8 |
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.261 |
| IUPAC Name | (1S,3S,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol |
| Standard InChI | InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9+,10+,11?/m1/s1 |
| Standard InChI Key | VPNRLNAIVJHRND-ZLBUGPOZSA-N |
| SMILES | CCC1CCC2C3(C1OC(O2)CC3O)O |
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